Dimethyl 5-bromopyridine-2,3-dicarboxylate
Overview
Description
Dimethyl 5-bromopyridine-2,3-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s often used as a reagent in the synthesis of other compounds .
Biochemical Pathways
Dimethyl 5-bromopyridine-2,3-dicarboxylate is known to be used in the oxidation of 2- and 3-halogenated quinolines to 5- and 6-halopyridine-2,3-dicarboxylic acids . .
Result of Action
As a reagent, its primary role is in the synthesis of other compounds .
Biochemical Analysis
Biochemical Properties
Dimethyl 5-bromopyridine-2,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for certain enzymes that catalyze the bromination of organic compounds. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which are essential for the compound’s reactivity and function in biochemical processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors or other regulatory proteins, thereby impacting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of covalent bonds with specific amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical compounds. These metabolic pathways can influence the compound’s bioavailability and activity within the body. For example, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biochemical properties and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by specific transporter proteins, influencing its concentration and activity within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-bromopyridine-2,3-dicarboxylate can be synthesized through several methods. One common method involves the bromination of dimethyl pyridine-2,3-dicarboxylate. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromopyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine dicarboxylic acids.
Reduction Reactions: Reduction can lead to the formation of dimethyl pyridine-2,3-dicarboxylate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine dicarboxylic acids.
Reduction: Dimethyl pyridine-2,3-dicarboxylate.
Scientific Research Applications
Dimethyl 5-bromopyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromopyridine-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
2,3-Dimethyl-5-bromopyridine: Similar structure but lacks the carboxylate groups, limiting its applications in certain chemical reactions.
Uniqueness
Dimethyl 5-bromopyridine-2,3-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
dimethyl 5-bromopyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRYOIMMYLBBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698424 | |
Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521980-82-5 | |
Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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